molecular formula C15H21N7O B6437743 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2548977-55-3

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6437743
CAS No.: 2548977-55-3
M. Wt: 315.37 g/mol
InChI Key: DIXZXDHKPIXLFX-UHFFFAOYSA-N
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Description

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 6-methoxypyrimidine-4-amine with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with N,N-dimethylpyrimidin-4-amine to yield the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sodium carbonate (Na2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies suggest that the compound has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for the development of anti-inflammatory drugs .

Biological Activity

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine, also known by its CAS number 2741893-90-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and synthesis.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₂₁N₇O
  • Molecular Weight : 315.37 g/mol
  • Structure : The compound features a piperazine ring and a pyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial , antitumor , and antiviral properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of pyrimidine and piperazine have been reported to display antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the methoxypyrimidine moiety enhances these effects by potentially interfering with bacterial nucleic acid synthesis pathways .

Antitumor Activity

The compound's structural similarities to known antitumor agents suggest it may inhibit cancer cell proliferation. In vitro assays have demonstrated that related pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell cycle regulation. Specifically, studies have shown inhibition of cell migration and invasion in cancer models, suggesting potential therapeutic applications in oncology .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound indicate that it could inhibit viral replication by targeting nucleotide biosynthesis pathways. Inhibition of pyrimidine metabolism has been associated with antiviral activity against several viruses, including hepatitis E virus (HEV), highlighting the compound's potential as an antiviral agent .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Nucleic Acid Synthesis : By interfering with enzymes involved in nucleotide synthesis.
  • Apoptosis Induction : Triggering apoptotic pathways in tumor cells.
  • Modulation of Signaling Pathways : Affecting cellular signaling that regulates proliferation and survival.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Antitumor Efficacy : A study demonstrated that a methoxypyrimidine derivative significantly inhibited proliferation in A431 vulvar epidermal carcinoma cells, showcasing its potential as a chemotherapeutic agent .
  • Antiviral Studies : Research indicated that targeting pyrimidine biosynthesis could enhance antiviral responses against HEV, suggesting that this compound might similarly affect viral replication through analogous pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of Methoxypyrimidine Moiety : Synthesized via cyclization reactions.
  • Piperazine Ring Formation : Achieved through nucleophilic substitution reactions.
  • Final Assembly : The final product is obtained through specific coupling reactions involving the dimethylation step.

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O/c1-20(2)12-4-5-16-15(19-12)22-8-6-21(7-9-22)13-10-14(23-3)18-11-17-13/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXZXDHKPIXLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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